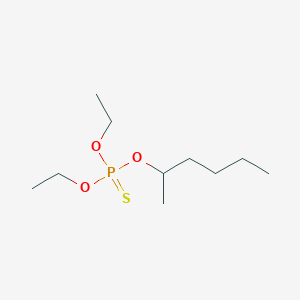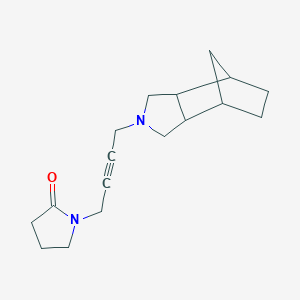
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone, also known as HMI-041, is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound belongs to the class of isoindoline derivatives and has been found to possess a variety of biological activities, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been found to interact with several receptors and enzymes, including the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the enzyme fatty acid amide hydrolase (FAAH). These interactions can lead to the inhibition of pro-inflammatory cytokine production and the modulation of pain sensitivity.
生化和生理效应
The biochemical and physiological effects of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone have been extensively studied in animal models. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce inflammation and pain sensitivity, as well as improve motor function in animal models of neurological disorders such as multiple sclerosis. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to have minimal toxicity and side effects in animal studies, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for lab experiments is its potential as a tool compound for the study of inflammatory and pain pathways. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can be used to selectively modulate these pathways, allowing for the identification of novel targets for drug development. However, one limitation of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is its relatively low potency compared to other compounds, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone. One area of research is the development of more potent derivatives of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for use as drug candidates. Another area of research is the investigation of the potential of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, the exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone and its interactions with various receptors and enzymes could be further elucidated through biochemical and structural studies.
合成方法
The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone involves the reaction of 4-(hexahydro-4,7-methanoisoindolin-2-yl)-2-butyn-1-ol with 2-pyrrolidinone in the presence of a catalyst. The reaction proceeds through a series of steps, including dehydration and cyclization, to form the final product. The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been reported in several scientific publications, and the yield and purity of the compound can be optimized through various reaction conditions.
科学研究应用
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential pharmacological properties. One of the main areas of research has been its anti-inflammatory activity. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to possess analgesic properties. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce pain sensitivity in animal models, making it a potential candidate for the treatment of chronic pain.
属性
CAS 编号 |
14053-10-2 |
|---|---|
产品名称 |
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone |
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-[4-(4-azatricyclo[5.2.1.02,6]decan-4-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24N2O/c20-17-4-3-9-19(17)8-2-1-7-18-11-15-13-5-6-14(10-13)16(15)12-18/h13-16H,3-12H2 |
InChI 键 |
JSIGXBPLLLEIPY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2 |
规范 SMILES |
C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2 |
同义词 |
1-[4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl]-2-pyrrolidone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



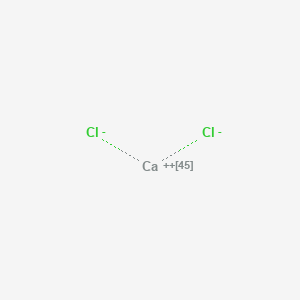
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
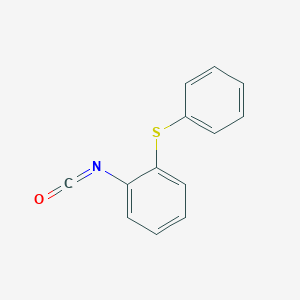
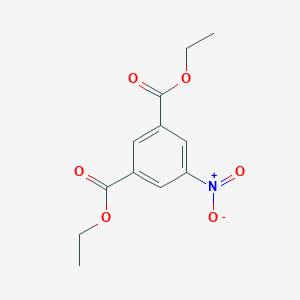
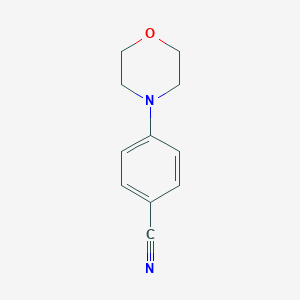
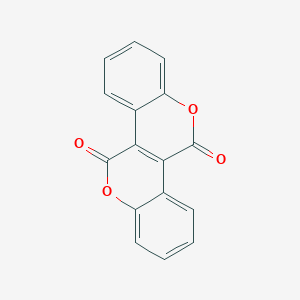
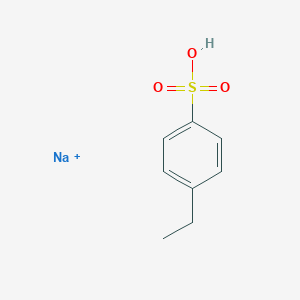
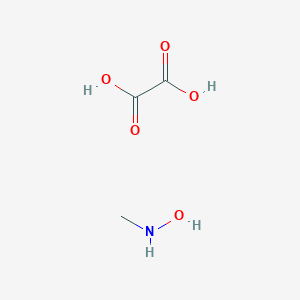
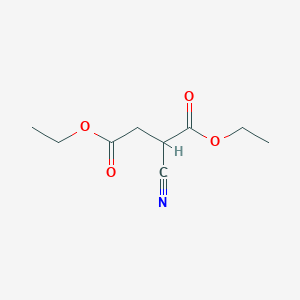

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)


